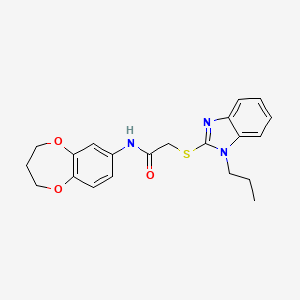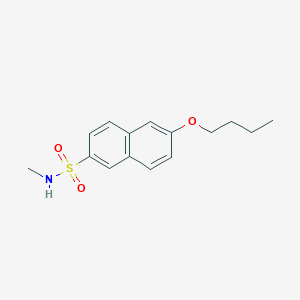![molecular formula C22H23N3O5S B15108114 (2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide](/img/structure/B15108114.png)
(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a dimethoxyphenyl group, a dioxothiolan ring, and a phenylpyrazol moiety, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the dimethoxyphenyl and phenylpyrazol groups, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediate products.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-dimethoxyphenyl)-(1,1-dioxothiolan-3-yl)methanamine
- 1-(2,4-dimethoxyphenyl)-1-hexanone
Uniqueness
Compared to similar compounds, (2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carboxamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.
Propriétés
Formule moléculaire |
C22H23N3O5S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H23N3O5S/c1-29-17-8-9-18(20(12-17)30-2)22(26)23-21-13-19(15-6-4-3-5-7-15)24-25(21)16-10-11-31(27,28)14-16/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,23,26) |
Clé InChI |
HGAWNLSRCGQUQF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15108056.png)
![Methyl 4-({6-[(4-methylphenyl)sulfonyloxy]-3-oxobenzo[d]furan-2-ylidene}methyl)benzoate](/img/structure/B15108057.png)
![Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate](/img/structure/B15108063.png)
![2-Imino-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid (benzo[1,3]dioxol-5-ylmethyl)-amide](/img/structure/B15108064.png)
![ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B15108070.png)
![(2Z)-2-(2-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B15108072.png)
![5-ethoxy-1-methyl-6-(((6-oxo-6H-benzo[c]chromen-3-yl)oxy)methyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B15108092.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]benzamide](/img/structure/B15108096.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B15108097.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108101.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15108104.png)
![Cysteine, S-[1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-](/img/structure/B15108116.png)

